molecular formula C12H14F3NO2 B1439112 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate CAS No. 1087798-27-3

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate

Cat. No.: B1439112
CAS No.: 1087798-27-3
M. Wt: 261.24 g/mol
InChI Key: LMCRAOMXMABBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate is an organic compound with the molecular formula C12H14F3NO2. It is known for its unique chemical structure, which includes a trifluoroethyl group and an isopropylphenyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate typically involves the reaction of 4-isopropylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 4-isopropylphenyl isocyanate and 2,2,2-trifluoroethanol, are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroethyl and isopropylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms. Substitution reactions can lead to a wide range of new compounds with modified functional groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with unique properties.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropylphenyl group can contribute to the compound’s binding affinity to certain receptors or enzymes, influencing their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 4-methylphenylcarbamate
  • 2,2,2-Trifluoroethyl 4-tert-butylphenylcarbamate
  • 2,2,2-Trifluoroethyl 4-ethylphenylcarbamate

Uniqueness

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate is unique due to the presence of both trifluoroethyl and isopropylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. The trifluoroethyl group enhances the compound’s stability and reactivity, while the isopropylphenyl group provides steric hindrance and influences binding interactions.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-propan-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-8(2)9-3-5-10(6-4-9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCRAOMXMABBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.